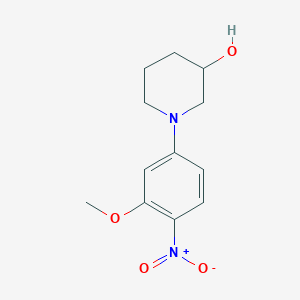

1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol

Description

1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol (C₁₂H₁₆N₂O₄) is a piperidine derivative featuring a 3-methoxy-4-nitrophenyl substituent. Its molecular structure includes a hydroxyl group at the 3-position of the piperidine ring, a methoxy group at the 3-position, and a nitro group at the 4-position of the phenyl ring. The SMILES notation is COC1=C(C=CC(=C1)N2CCC(CC2)O)[N+](=O)[O-], and its InChIKey is SNYOQELAUCYAKA-UHFFFAOYSA-N .

Properties

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-18-12-7-9(4-5-11(12)14(16)17)13-6-2-3-10(15)8-13/h4-5,7,10,15H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWSEXSJRRYTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCCC(C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol typically involves the following steps:

Piperidine Ring Formation: The formation of the piperidine ring can be accomplished through a cyclization reaction involving the appropriate precursors.

Industrial Production Methods

Industrial production methods for 1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol may involve large-scale nitration and cyclization processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or other oxidized derivatives.

Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Hydrogen gas with a palladium or platinum catalyst, or other reducing agents such as sodium borohydride.

Substitution: Nucleophiles such as halides, amines, or thiols under suitable conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Receptor Interaction: Binding to cellular receptors and modulating their activity.

Pathway Modulation: Affecting signaling pathways and gene expression.

Comparison with Similar Compounds

Quinoline-Based Analogues

- 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Structure: Contains a 6-chloroquinoline group instead of the nitrophenyl moiety. Comparison: The absence of nitro and methoxy groups reduces electron-withdrawing effects but increases steric bulk compared to the target compound.

Pyrimidine-Based Analogues

- 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol (CAS 1386832-48-9) Structure: Substitutes phenyl with a 2-amino-6-chloropyrimidine ring. Key Differences: The pyrimidine heterocycle introduces two nitrogen atoms, altering electronic distribution. The amino group (electron-donating) and chlorine (electron-withdrawing) create a polarized system. Comparison: Increased hydrogen-bonding capacity via the amino group vs. the nitro group’s electron-withdrawing nature in the target compound .

Functional Group Modifications on the Piperidine Ring

Hydroxyl vs. Amine Groups

- 1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride (CAS 1417793-50-0) Structure: Replaces the 3-ol group with a methylamine at the 4-position. Application: Marketed as a pharmaceutical intermediate, suggesting utility in drug synthesis .

Positional Isomerism

- (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol (CAS 1355217-85-4) Structure: Features a hydroxymethyl group at the 3-position of piperidine and a 3-nitropyridine substituent. Key Differences: The hydroxymethyl group increases polarity, while the pyridine ring’s nitro group at the 3-position (vs. phenyl 4-position) alters electronic interactions. Comparison: Enhanced solubility due to the hydroxymethyl group but reduced aromatic conjugation compared to the target compound .

Heterocyclic Core Modifications

- 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol

- Structure : Incorporates an oxadiazole ring linked via a methyl group.

- Key Differences : The oxadiazole (a bioisostere for ester/carbamate groups) introduces dipole interactions and metabolic stability.

- Comparison : The ethyl-oxadiazole group increases steric hindrance and lipophilicity relative to the methoxy-nitro-phenyl system .

Implications for Research and Development

- Methoxy groups counterbalance this via electron donation .

- Biological Activity: Quinoline analogues (e.g., ) highlight the importance of bulky aromatic systems in viral protein binding, whereas the target compound’s nitro-methoxy-phenyl group may favor different targets.

- Solubility and Bioavailability : Hydrochloride salts (e.g., ) or hydroxymethyl groups (e.g., ) improve solubility, a critical factor in drug design.

Biological Activity

1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-methoxy-4-nitrophenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in various metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.

- Antioxidant Activity : Preliminary studies suggest that the compound might possess antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that 1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (T-47D) and melanoma (SK-MEL-5). The percentage inhibition values were notably high, indicating strong antiproliferative activity .

| Cell Line | % Inhibition |

|---|---|

| T-47D (Breast) | 90.47% |

| SK-MEL-5 (Melanoma) | 84.32% |

| MDA-MB-468 (Breast) | 84.83% |

Neuroprotective Effects

There is emerging evidence that suggests neuroprotective effects of 1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol. Animal models have shown that it may reduce neuronal damage in conditions like stroke or neurodegenerative diseases by modulating inflammatory responses and promoting neuronal survival .

Case Studies

One notable case study involved the administration of 1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol in a controlled trial aimed at assessing its efficacy in cancer treatment. Patients exhibited a marked reduction in tumor size, alongside manageable side effects, highlighting the compound's therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.